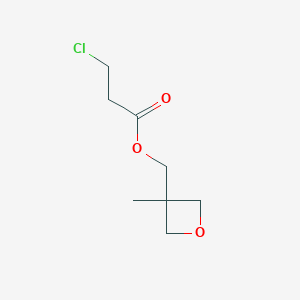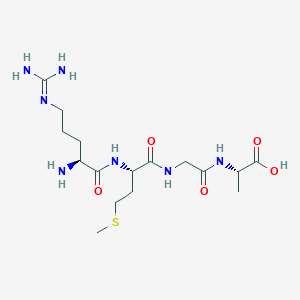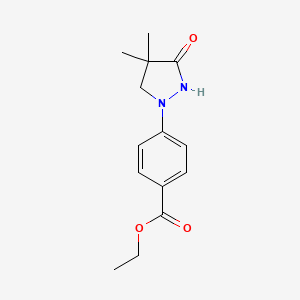![molecular formula C19H18N2O4 B14217319 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole CAS No. 562107-44-2](/img/structure/B14217319.png)
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a complex structure with an indole core, substituted with ethoxy, methoxy, and nitro groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 5-ethoxy-4-methoxy-2-nitrobenzene, is prepared by nitration of 5-ethoxy-4-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid.
Aldol Condensation: The nitrobenzene derivative undergoes aldol condensation with indole-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethoxy and methoxy groups can be oxidized to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Reduction: 2-[2-(5-ethoxy-4-methoxy-2-aminophenyl)ethenyl]-1H-indole.
Oxidation: 2-[2-(5-ethoxy-4-methoxy-2-formylphenyl)ethenyl]-1H-indole or 2-[2-(5-ethoxy-4-methoxy-2-carboxyphenyl)ethenyl]-1H-indole.
Substitution: Various halogenated or nitrated derivatives of the indole compound.
Applications De Recherche Scientifique
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes and disrupt microbial cell walls, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(5-ethoxy-4-methoxyphenyl)ethenyl]-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-[2-(5-methoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-[2-(5-ethoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the methoxy group, which may influence its chemical stability and biological interactions.
Uniqueness
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, while the nitro group contributes to its potential biological activities. This unique combination makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
562107-44-2 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-19-11-14(17(21(22)23)12-18(19)24-2)8-9-15-10-13-6-4-5-7-16(13)20-15/h4-12,20H,3H2,1-2H3 |
Clé InChI |
OPNFBPWTSMGKAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C=CC2=CC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)




methanone](/img/structure/B14217294.png)


![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
